molecular formula C14H14F3NO2S2 B2769296 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4,4,4-trifluorobutanamide CAS No. 2320214-87-5

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4,4,4-trifluorobutanamide

Cat. No.: B2769296
CAS No.: 2320214-87-5
M. Wt: 349.39
InChI Key: BNHZNCNDNPJUAY-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4,4,4-trifluorobutanamide is a complex organic compound characterized by the presence of trifluoromethyl, hydroxy, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4,4,4-trifluorobutanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4,4,4-trifluorobutanoyl chloride with a suitable thiophene derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4,4,4-trifluorobutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of substituted trifluoromethyl derivatives

Scientific Research Applications

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4,4,4-trifluorobutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4,4,4-trifluorobutanamide involves its interaction with specific molecular targets. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxy and thiophene groups contribute to its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
  • Ethyl 4,4,4-trifluoroacetoacetate
  • 4,4,4-Trifluoro-3-oxo-2′-butyronaphthone

Uniqueness

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4,4,4-trifluorobutanamide stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. The presence of both hydroxy and thiophene groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4,4,4-trifluoro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO2S2/c15-14(16,17)6-5-13(20)18-8-9(19)10-3-4-12(22-10)11-2-1-7-21-11/h1-4,7,9,19H,5-6,8H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHZNCNDNPJUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)CCC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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